Comparative Reactivity: Polymerization Kinetics of 2,5-Furandimethanol (FDM) vs. 2,5-Tetrahydrofurandimethanol (THFDM)
A direct comparative study on diol reactivity in melt polycondensation with 2,5-furandicarboxylic acid (FDCA) established a reactivity ranking for several diols. While a direct comparison for 2,5-Furandimethanol (FDM) was not performed, the study clearly positions its close saturated analog, 2,5-tetrahydrofurandimethanol (THFDM). The reactivity of THFDM is lower than that of the common aliphatic diol 1,4-butanediol but higher than that of ethylene glycol. This class-level inference suggests that substituting FDM with a more reactive diol like 1,4-butanediol would significantly alter polymerization kinetics and potentially the resulting polymer's molecular weight distribution [1].
| Evidence Dimension | Reactivity of diols in esterification with FDCA |
|---|---|
| Target Compound Data | Reactivity of 2,5-tetrahydrofurandimethanol (THFDM) is lower than 1,4-butanediol and higher than ethylene glycol. |
| Comparator Or Baseline | 1,4-butanediol (highest reactivity), Ethylene glycol (lowest reactivity) |
| Quantified Difference | The order of reactivity was: 1,4-butanediol > diethylene glycol > 1,8-octanediol > 1,4-cyclohexanedimethanol > 2,5-tetrahydrofurandimethanol > ethylene glycol. |
| Conditions | Melt polycondensation with FDCA |
Why This Matters
This reactivity difference informs process engineers that replacing FDM with 1,4-butanediol requires adjustments to reaction time and temperature to achieve comparable degrees of polymerization.
- [1] Jin, C., Liu, L., Tu, Z., Wang, B., Wang, P., & Wei, Z. (2022). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 13(41), 5718-5729. https://doi.org/10.1039/D2PY00975G View Source
